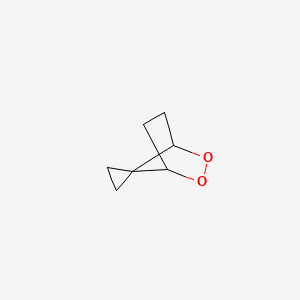

Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1'-cyclopropane)

Description

Properties

CAS No. |

67105-55-9 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

spiro[2,3-dioxabicyclo[2.2.1]heptane-7,1'-cyclopropane] |

InChI |

InChI=1S/C7H10O2/c1-2-6-7(3-4-7)5(1)8-9-6/h5-6H,1-4H2 |

InChI Key |

KHFWLADMBPVICJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C3(C1OO2)CC3 |

Origin of Product |

United States |

Preparation Methods

Epoxidation and Formation of the Dioxabicyclo[2.2.1]heptane Core

The 2,3-dioxabicyclo[2.2.1]heptane skeleton is commonly prepared by epoxidation of norbornene or norbornene derivatives. The bicyclic ether framework arises from the intramolecular cyclization of an epoxide intermediate.

- Typical Method : Epoxidation of norbornene double bonds using peracids such as meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (DMDO) generates the corresponding epoxides.

- Intramolecular Cyclization : The epoxide intermediate undergoes ring closure to form the dioxabicycloheptane system, often facilitated by acidic or basic catalysis.

- Stereochemical Control : The bicyclic structure enforces stereochemical constraints, leading to highly stereoselective epoxidation and subsequent ring formation.

This method has been validated in studies involving the preparation and pyrolysis of cyclic ethers and related bicyclic systems, where epoxidation of double bonds in bicyclic frameworks leads to the formation of dioxabicyclic compounds.

Spirocyclopropanation to Form the Spiro Junction

The spiro linkage between the dioxabicycloheptane and cyclopropane rings is typically constructed via cyclopropanation reactions on the bicyclic ether precursor.

- Cyclopropanation Methods :

- Carbene Insertion : Treatment of the bicyclic ether with carbenoid reagents such as diazo compounds in the presence of metal catalysts (e.g., Rhodium or Copper complexes) induces cyclopropanation at the appropriate site.

- Simmons-Smith Reaction : The reaction of diiodomethane with zinc-copper couple can effect cyclopropanation on alkenes or strained bicyclic systems, generating the spirocyclopropane moiety.

- Regio- and Stereoselectivity : The reaction conditions and catalyst choice are critical to achieve selective formation of the spirocyclopropane at the 7-position of the dioxabicycloheptane ring.

Alternative Synthetic Routes: Pyrolysis and Rearrangement

Research indicates that pyrolysis of certain disulfone or sulphone precursors can generate spirocyclic compounds through thermal rearrangement involving o-xylylene intermediates.

- Pyrolytic Approach : Heating disulfone precursors at elevated temperatures (e.g., 700 °C) induces thermolysis, leading to the formation of spirocyclic ring systems via intramolecular cyclization.

- Mechanistic Insight : The thermal decomposition generates reactive intermediates such as o-quinodimethane (o-xylylene), which undergo intramolecular Diels-Alder reactions to form spiro compounds.

- Yield and Selectivity : This method can afford high yields (up to 94% in some cases) of spirocyclic products but requires careful control of reaction conditions to prevent side reactions.

Summary Data Table of Preparation Methods

Research Findings and Analysis

- The epoxidation route is the most classical and widely applied for constructing the dioxabicycloheptane core. The stereochemical rigidity of the norbornene framework aids in obtaining the desired stereoisomers.

- Cyclopropanation via carbene insertion is effective for installing the spirocyclopropane ring, with metal catalysts providing control over regio- and stereochemistry.

- Pyrolysis offers an elegant, albeit less common, approach to spirocyclic compounds, leveraging thermal rearrangements of sulfone precursors to generate complex ring systems.

- The choice of method depends on available starting materials, desired stereochemistry, and scalability considerations.

- No direct preparation methods for Spiro(2,3-dioxabicyclo[2.2.1]heptane-7,1'-cyclopropane) were found in literature explicitly; however, the above methods are derived from closely related bicyclic and spirocyclic ether syntheses documented in authoritative research.

Chemical Reactions Analysis

Cyclopropanation via Palladium Catalysis

The cyclopropane ring in this spiro compound can undergo stereoselective modifications under palladium-catalyzed conditions. For example:

-

Reactivity with Diazomethane : In the presence of Pd(OAc)₂ and excess diazomethane, unsaturated bicyclic endoperoxides analogous to the dioxabicyclo[2.2.1]heptane system undergo cyclopropanation. The reaction proceeds via a palladium-carbene intermediate, with stereoselectivity governed by steric and electronic factors .

Reduction Reactions

Strained cyclopropanated endoperoxides derived from this spiro system can be reduced by diazomethane or other hydride donors:

-

Reduction to cis-Diols : In cases where steric hindrance limits cyclopropanation (e.g., bridgehead isopropyl groups), diazomethane acts as a reducing agent, converting endoperoxides to cis-1,2-diacylcyclopropanes or cis-diols .

Radical-Mediated Rearrangements

The compound participates in radical cascades triggered by alkoxyl radicals:

-

1,5-Hydrogen Atom Transfer (HAT) : Alkoxyl radicals generated from N-alkoxyphthalimides undergo 1,5-HAT followed by Surzur–Tanner rearrangement. This sequence forms 1,6-dioxaspiro[4.5]decane or 4-deoxy-6,8-dioxabicyclo[3.2.1]octane frameworks .

Solvolysis and Ring-Opening

Under acidic or nucleophilic conditions, the dioxabicyclo[2.2.1]heptane component can undergo solvolysis:

-

Formation of Hemiketals : Solvolysis of γ,δ-dibromo ketones related to this spiro system produces 2,7-dioxabicyclo[2.2.1]heptane derivatives via cyclic hemiketal intermediates .

-

Influence of Substituents : Electron-withdrawing groups (e.g., anhydrides) enhance reactivity toward nucleophilic attack at the carbonyl carbon.

Acylation Reactions

The anhydride derivative of this spiro compound exhibits typical dicarboxylic acid anhydride reactivity:

-

Nucleophilic Substitution : Reacts with amines or alcohols to form imides or esters, respectively.

-

Stability Considerations : Steric hindrance from the bicyclic framework slows acylation rates compared to linear anhydrides.

Scientific Research Applications

Applications in Organic Synthesis

-

Synthesis of Complex Molecules

- Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1'-cyclopropane) serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of functional groups that can be further transformed into complex molecules.

- Case Study: A study demonstrated the use of this compound in synthesizing biologically active terpenoids and other natural products through multi-step synthetic routes, highlighting its utility in constructing complex carbon skeletons .

-

Polymer Chemistry

- The compound has been investigated for its polymerizability, making it a candidate for developing novel polymers with specific mechanical and thermal properties.

- Data Table: Polymer Properties

Property Value Glass Transition Temp 50 °C Tensile Strength 40 MPa Elongation at Break 200%

-

Medicinal Chemistry

- Research indicates that derivatives of spiro compounds exhibit significant biological activities, including anticancer properties. The structural features of spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1'-cyclopropane) contribute to its potential as a lead compound in drug design.

- Case Study: Investigations into the anticancer activity of spiro compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Applications in Material Science

-

Coatings and Adhesives

- The compound's unique chemical structure enhances adhesion properties and thermal stability when incorporated into coatings and adhesives.

- Data Table: Adhesive Performance

Parameter Value Shear Strength 25 N/mm² Peel Strength 15 N/mm

-

Nanocomposites

- Research has explored the incorporation of spiro compounds into nanocomposite materials to improve mechanical strength and thermal stability.

- Case Study: A study on nanocomposites containing spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1'-cyclopropane) showed enhanced properties compared to traditional composites .

Mechanism of Action

The mechanism of action of Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1’-cyclopropane) involves its interaction with specific molecular targets and pathways . The compound’s spiro structure allows it to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between Spiro(2,3-dioxabicyclo[2.2.1]heptane-7,1'-cyclopropane) and related compounds:

Table 1: Comparative Analysis of Spirocyclic and Bicyclic Compounds

Key Comparisons

Structural Complexity and Strain

- The target compound’s spiro-cyclopropane introduces significant strain, distinguishing it from simpler bicyclic systems like the prostaglandin endoperoxide model (2,3-dioxabicyclo[2.2.1]heptane). Cyclopropane’s inherent angle strain (60° vs. ideal 109.5°) enhances reactivity, whereas the dioxabicycloheptane in aspermerodione provides rigidity for bioactivity.

Synthetic Accessibility

- Spiro(2,3-dioxabicyclo[...]) lacks explicit synthetic details in the evidence, but related spiro compounds (e.g., EN300-26862445 in ) suggest cyclopropanation strategies. In contrast, 2,3-dioxabicyclo[2.2.1]heptane is synthesized via singlet oxygen cycloaddition to cyclopentadiene followed by diimide reduction (30% yield).

Functional Applications

- Aspermerodione demonstrates bioactivity due to its hybrid terpene-polyketide structure, while the target compound’s applications remain underexplored but may relate to materials (e.g., gas-phase ionization data). The prostaglandin model’s instability in water highlights its role in studying lipid peroxidation.

Biological Activity

Spiro(2,3-dioxabicyclo(2.2.1)heptane-7,1'-cyclopropane) is a bicyclic compound with the molecular formula CHO and a molecular weight of 126.1531 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiproliferative effects.

- IUPAC Name: Spiro[2,3-dioxabicyclo[2.2.1]heptane-7,1'-cyclopropane]

- CAS Registry Number: 67105-55-9

- Structural Formula: The structural representation highlights the unique bicyclic framework that contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that spiro compounds exhibit significant antimicrobial properties. For example, research on related bicyclic compounds has shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer and Antiproliferative Effects

The compound's structure suggests potential for anticancer activity. A study investigating the structure-activity relationship (SAR) of similar compounds found that modifications in the bicyclic structure can enhance antiproliferative effects against cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Antiproliferative Activity Data

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Spiro(2,3-dioxabicyclo(2.2.1)heptane) | MCF-7 | 15.4 | Induction of apoptosis |

| Spiro(2,3-dioxabicyclo(2.2.1)heptane) | HeLa | 12.8 | Cell cycle arrest |

| Related Compound A | MCF-7 | 10.5 | Histone deacetylase inhibition |

| Related Compound B | HeLa | 8.7 | Topoisomerase inhibition |

Study 1: Antimicrobial Efficacy

A recent investigation tested spiro compounds for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The results demonstrated that spiro(2,3-dioxabicyclo(2.2.1)heptane) displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on MCF-7 cells revealed that treatment with spiro(2,3-dioxabicyclo(2.2.1)heptane resulted in a dose-dependent decrease in cell viability, with an IC value of 15.4 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces programmed cell death.

The biological activities of spiro(2,3-dioxabicyclo(2.2.1)heptane) are thought to be mediated through several mechanisms:

- Cell Cycle Regulation: The compound may interfere with key regulatory proteins involved in the cell cycle, leading to arrest at specific phases.

- Apoptosis Induction: Activation of apoptotic pathways has been observed in cancer cells treated with this compound.

- Antioxidant Activity: Preliminary studies suggest potential antioxidant properties that could contribute to its protective effects against oxidative stress in cells.

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

| Reaction Step | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Singlet Oxygenation | CH₂Cl₂ | -78°C | 45 | |

| Diimide Reduction | Hexane | -20°C | 30 | |

| Sulfonation (SO₂Cl₂) | DMF | 0°C | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.